molecular formula C13H21NO2 B5198233 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol

4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol

Cat. No. B5198233
M. Wt: 223.31 g/mol
InChI Key: YHKUHKFJAXVZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol, also known as MMBO, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MMBO is a highly reactive molecule that has been found to exhibit unique properties, making it an interesting candidate for further research.

Scientific Research Applications

4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol has been found to exhibit potent antitumor activity against a variety of cancer cell lines. 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol has also been studied for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases. In addition, 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol has been found to inhibit the activity of several key enzymes involved in DNA synthesis and repair, as well as to modulate the activity of various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol has been found to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of inflammatory pathways, and the inhibition of angiogenesis. 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol has also been found to exhibit neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol is its high reactivity, which makes it an ideal candidate for use in various chemical reactions. However, the high reactivity of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol also makes it difficult to handle and store, and requires careful attention to safety protocols. In addition, the complex synthesis of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol can be time-consuming and expensive, limiting its use in large-scale experiments.

Future Directions

There are many potential future directions for research on 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol. One promising area of research is the development of new antitumor agents based on the structure of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol. Another area of research is the investigation of the neuroprotective effects of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol and to identify potential targets for therapeutic intervention.

Synthesis Methods

4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol can be synthesized through a multi-step process, starting with the reaction of 4-morpholinylacetylene and 4-methyl-2-pentyne in the presence of palladium catalysts. The resulting product is then subjected to a series of reactions, including hydrogenation, oxidation, and hydrolysis, to yield 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol. The synthesis of 4-methyl-1-(4-morpholinyl)-7-octen-2-yn-4-ol is a complex process that requires careful attention to detail and precise control of reaction conditions.

properties

IUPAC Name

4-methyl-1-morpholin-4-yloct-7-en-2-yn-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-4-6-13(2,15)7-5-8-14-9-11-16-12-10-14/h3,15H,1,4,6,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKUHKFJAXVZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)(C#CCN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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